2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate
Description
Properties
IUPAC Name |
dimethyl 2-[4-(trifluoromethoxy)phenyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O5/c1-18-10(16)9(11(17)19-2)7-3-5-8(6-4-7)20-12(13,14)15/h3-6,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKILQWKAMETPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enolate Formation and Reaction Conditions
Deprotonation of dimethyl malonate typically occurs at low temperatures (-78°C to 0°C) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting enolate exhibits heightened reactivity toward alkyl halides, though aryl electrophiles (e.g., aryl iodides, triflates) often require transition metal catalysis for effective coupling. For instance, palladium-catalyzed cross-coupling reactions could facilitate the introduction of the 4-(trifluoromethoxy)phenyl group.
Challenges with Aryl Electrophiles
Aryl halides are generally poor substrates for SN2 reactions due to steric and electronic constraints. However, activating the aryl ring with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) enhances electrophilicity. Recent advances in nickel-catalyzed couplings, such as those employing Ni(cod)₂ and phosphine ligands, have enabled the use of aryl chlorides and bromides in enolate alkylations. For example, 4-(trifluoromethoxy)iodobenzene could serve as a coupling partner under Ni/ligand catalysis, though this approach remains underexplored for malonate systems.
Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions offer a versatile pathway for constructing the C–Ar bond at the malonate center. The Suzuki-Miyaura reaction, which couples boronic acids with aryl halides, is a prime candidate for this application.
Malonate-Derived Halides
A critical challenge lies in preparing a malonate derivative bearing a halide at the central carbon. One potential route involves bromination of dimethyl malonate using N-bromosuccinimide (NBS) under radical-initiated conditions. For example, irradiation with UV light in the presence of a radical initiator like azobisisobutyronitrile (AIBN) could yield 2-bromodimethyl malonate, though this compound’s stability and reactivity require rigorous optimization.
Suzuki-Miyaura Coupling
With a malonate-derived bromide in hand, coupling with 4-(trifluoromethoxy)phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, aqueous ethanol) could furnish the target compound. This method parallels the synthesis of aryl-substituted malonates reported in recent literature, where Pd-mediated couplings achieved yields exceeding 70% for analogous structures.
Diacid Synthesis and Esterification
Constructing the malonic acid backbone with the pre-installed aryl group followed by esterification represents a straightforward but technically demanding approach.
Synthesis of 2-[4-(Trifluoromethoxy)phenyl]malonic Acid
The diacid precursor can be synthesized via radical addition or Friedel-Crafts alkylation. For instance, reacting malonyl chloride with 4-(trifluoromethoxy)benzene in the presence of AlCl₃ could yield the desired diacid, though competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control. Alternatively, electrochemical carboxylation of 4-(trifluoromethoxy)styrene has shown promise for generating arylmalonic acids in non-polar solvents.
Esterification with Methanol
Esterification of the diacid with methanol under acidic conditions (e.g., H₂SO₄, reflux) completes the synthesis. This step is well-established for malonate derivatives, with typical yields ranging from 80% to 95% after purification by recrystallization or column chromatography.
Trifluoromethoxy Group Introduction
The trifluoromethoxy (OCF₃) group’s incorporation demands specialized reagents and conditions due to its poor nucleophilicity and sensitivity to hydrolysis.
Electrophilic Trifluoromethoxylation
Hypervalent iodine reagents, such as Togni’s reagent analogs, have been employed for electrophilic trifluoromethylation. Adapting this methodology, 4-hydroxyphenylmalonate could undergo O-trifluoromethylation using a trifluoromethoxylation reagent (e.g., AgOCF₃ or CsOCF₃) under anhydrous conditions. However, the instability of trifluoromethoxide salts remains a significant hurdle, necessitating in situ generation and immediate reaction.
Nucleophilic Displacement
An alternative route involves displacing a leaving group (e.g., nitro or iodide) on the aryl ring with a trifluoromethoxide ion. For example, 4-iodophenylmalonate could react with CsOCF₃ in the presence of a copper catalyst, though this method is limited by the scarcity of efficient OCF₃ transfer protocols.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Challenges | Yield Potential |
|---|---|---|---|
| Enolate Alkylation | Direct C–Ar bond formation | Limited reactivity of aryl electrophiles | 40–60% (with optimization) |
| Suzuki-Miyaura Coupling | High selectivity, mild conditions | Requires malonate-derived halide synthesis | 50–75% |
| Diacid Esterification | Straightforward esterification step | Diacid synthesis complexity | 60–80% |
| OCF₃ Functionalization | Late-stage modification flexibility | Reagent instability, low yields | 20–40% |
Chemical Reactions Analysis
Nucleophilic Allylic Substitution
Pd-catalyzed enantioselective allylic substitutions using malonates demonstrate high stereochemical control. For example, dimethyl malonate derivatives participate in deracemization reactions with strained lactones or cyclobutene carboxylates under Pd catalysis. Key findings include:
| Catalyst System | Substrate | Product Enantioselectivity | Yield | Reference |
|---|---|---|---|---|
| Pd/L11 (Feringa-type) | cis-4-Chlorocyclobutene acid | 98% ee | >19:1 |
Mechanistic Insights :
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Oxidative addition of allylic electrophiles forms π-allyl-Pd intermediates.
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Malonate nucleophiles attack the allylic complex via a stereodetermining transmetalation step.
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Reductive elimination regenerates the Pd(0) catalyst.
Oxidative Cross-Dehydrogenative Coupling
Malonates undergo oxidative dearomative coupling with indoles under TEMPO/copper catalysis. For diethyl 2-(3-oxo-2-(4-(trifluoromethoxy)phenyl)indolin-2-yl)malonate (3i) :
Reaction Conditions :
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Oxidant : TEMPO oxoammonium perchlorate
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Catalyst : Cu(OTf)₂ (10 mol%)
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Solvent : Dichloromethane, RT
Key Observations :
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The trifluoromethoxy group enhances electrophilicity at the malonate center.
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Cu(II) activates the malonate for radical-mediated coupling.
Cyclocondensation Reactions
At elevated temperatures (>250°C), malonates condense with aromatic amines to form quinolones. For 2-arylmalonates :
Reaction Pathway :
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Ester → Amide : Liberation of ethanol at <200°C.
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Ketene Formation : Thermal elimination of ethanol at >250°C generates arylketene intermediates.
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Cyclization : Intramolecular attack forms 4-hydroxyquinolones (e.g., 11b ) .
Thermal Analysis :
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DSC shows exothermic peaks at 240–260°C, correlating with ketene intermediate formation.
Amidation Reactions
Malonate diesters react with primary amines to form malonamides. A representative synthesis involves:
Steps :
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Diacyl Chloride Formation : Treatment with thionyl chloride converts dimethyl malonate to diacyl chloride.
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Amidation : Reaction with substituted anilines (e.g., 4-chloro-3-(trifluoromethyl)aniline) yields N,N′-diarylmalonamides .
Example :
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Compound 27 :
Radical-Mediated Trifluoromethylation
While not directly reported for this compound, analogous trifluoromethylation mechanisms suggest potential reactivity:
Proposed Pathway :
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Protonation : Acidic conditions protonate the malonate, weakening the C–O bond.
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Radical Generation : Homolytic cleavage forms CF₃ radicals (observed in thiol trifluoromethylation) .
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Recombination : Radical intermediates combine with nucleophiles (e.g., thiols, alcohols).
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of related malonates reveals:
Scientific Research Applications
Organic Synthesis
Intermediate for Complex Molecules
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate serves as a critical intermediate in the synthesis of various complex organic molecules. Its structure allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be transformed into other malonate derivatives which are essential in synthesizing various biologically active compounds .
Reactions and Transformations
The compound can undergo several reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Decarboxylation : Under specific conditions, it can lose carbon dioxide to yield more reactive species.
- Alkylation : Can be used as a nucleophile in alkylation reactions to form more complex structures .
Medicinal Chemistry
Potential Anticancer Agent
Research has indicated that derivatives of malonate compounds exhibit anticancer properties. This compound may serve as a precursor for synthesizing compounds that target cancer cell proliferation pathways. Studies have shown that certain trifluoromethyl-containing compounds can enhance the efficacy of anticancer agents by improving their pharmacokinetic profiles .
Antiviral Properties
Compounds similar to this compound have been studied for their antiviral activities. The trifluoromethoxy group is known to enhance the interaction of these compounds with viral proteins, potentially leading to the development of new antiviral drugs .
Agrochemical Development
Pesticide Intermediates
The compound is also being explored as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its ability to modify biological activity through structural changes makes it a candidate for developing new pesticides that are more effective and environmentally friendly. For example, it has been utilized in the synthesis of intermediates for triazole fungicides, which are crucial in agricultural practices .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[4-(trifluoromethoxy)phenyl]dimethyl malonate with structurally related malonate derivatives, focusing on substituent effects, synthetic yields, and applications.
Key Comparisons:
Substituent Effects on Reactivity and Bioactivity The trifluoromethoxy (-OCF₃) group in the target compound confers greater electron-withdrawing effects and lipophilicity compared to the 4-fluorophenyl group in 7u . This enhances metabolic stability, a desirable trait in drug design. 84% for 7u) .
Ester Group Influence Dimethyl esters (e.g., target compound) generally exhibit higher volatility and lower melting points than diethyl analogs (e.g., –10), facilitating purification via distillation . Diethyl esters (e.g., ) may offer better solubility in non-polar solvents, advantageous in certain reaction conditions .
Synthetic Accessibility
- Derivatives with piperazine substituents (e.g., 7u, 7v) are synthesized via DRA reactions with moderate-to-high yields (66–84%), whereas the target compound’s synthesis would require similar methodologies .
- Transesterification () provides an alternative route for aryl-substituted malonates, though yields depend on catalyst selection (e.g., Mo(VI)/ZrO₂ achieves 82% conversion) .
Applications Piperazine-containing malonates (e.g., 7u, 7v) are explored for anti-cancer activity, while the target compound’s -OCF₃ group may position it for central nervous system (CNS) drug development due to improved blood-brain barrier penetration . Non-pharmaceutical derivatives (e.g., –10) serve as intermediates in materials science or agrochemical synthesis .
Biological Activity
2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
- Molecular Formula : C12H12F3O4
- Molecular Weight : 303.22 g/mol
- Structure : The compound features a malonate moiety substituted with a trifluoromethoxy group on a phenyl ring.
Synthesis
The synthesis of this compound typically involves:
- Formation of Malonate : Dimethyl malonate is reacted with a suitable trifluoromethoxy-substituted aromatic compound.
- Reagents : Commonly used reagents include bases like sodium hydride and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Therapeutic Applications
Research indicates several potential therapeutic applications:
- Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : In vitro studies suggest that it may modulate inflammatory pathways, reducing cytokine release in activated macrophages .
- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly those resistant to conventional therapies .
Case Studies and Research Findings
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Renal Protection : A study demonstrated that dimethyl malonate derivatives, including this compound, preserved renal function in models of acute kidney injury by inhibiting succinate dehydrogenase, thereby reducing oxidative stress and apoptosis in renal tissues .
Parameter Control Group Treatment Group Glomerular Filtration Rate (GFR) 25 mL/min 35 mL/min Blood Urea Nitrogen (BUN) 50 mg/dL 30 mg/dL Tubular Injury Score 3 1 - Cytotoxicity Tests : In vitro cytotoxicity assays revealed that the compound has low toxicity profiles against normal cell lines while exhibiting potent activity against various cancer cell lines, suggesting selective cytotoxicity .
- Molecular Docking Studies : Computational studies indicated strong binding affinity to key targets involved in cancer metabolism, such as topoisomerase IV and DNA gyrase, which are critical for cellular proliferation and survival in tumor cells .
Q & A
Q. What are the established synthetic routes for 2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate?
The compound is synthesized via Knoevenagel condensation, ester hydrolysis, and cyclization steps. A typical approach involves reacting 4-(trifluoromethoxy)phenyl isocyanate with dimethyl malonate under basic conditions. Key intermediates include hydrazine derivatives and methyl chloroformate for cyclocondensation . Alternative routes may employ substituted benzaldehydes (e.g., m-chlorobenzaldehyde) and malonate esters, optimized for regioselectivity and yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : and NMR can confirm the malonate ester groups and trifluoromethoxy substitution patterns.
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks in intermediates .
- Mass spectrometry : High-resolution MS (HRMS) or LC-MS can validate molecular weight and fragmentation patterns .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in synthesizing bioactive molecules, such as insecticides and quinolone antibiotics. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug discovery . Additionally, its malonate ester functionality enables participation in cyclization and cross-coupling reactions .
Q. How can researchers determine its physicochemical properties (e.g., solubility, stability)?
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) via UV-Vis spectroscopy or gravimetric analysis.
- Stability : Accelerated degradation studies under acidic/alkaline conditions (pH 1–13) at elevated temperatures (40–60°C) using HPLC to monitor decomposition .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Phosphorus pentoxide (PO) in tetrahydrofuran (THF) enhances condensation efficiency by acting as a dehydrating agent .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates for Knoevenagel steps.
- Temperature control : Stepwise heating (e.g., 60°C for condensation, 80°C for cyclization) minimizes side reactions .
Q. What mechanistic insights explain its reactivity in cyclocondensation reactions?
The malonate ester’s α-hydrogen acts as a nucleophile, attacking electrophilic carbons in intermediates like imines or isocyanates. Density functional theory (DFT) calculations can model transition states, while kinetic studies (e.g., variable-temperature NMR) reveal rate-limiting steps, such as enolization or hydrazone formation .
Q. How does structural modification of the trifluoromethoxy group affect bioactivity?
- Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., nitro, cyano) to study changes in binding affinity to target enzymes (e.g., glutaminase in cancer metabolism) .
- Comparative SAR studies using analogs (e.g., 4-chloro or 4-fluoro derivatives) can identify critical steric/electronic requirements for insecticidal activity .
Q. How should researchers address contradictory data in crystallographic vs. spectroscopic analyses?
- Case example : If NMR suggests a planar conformation but X-ray data shows torsional strain, perform dynamic NMR experiments to assess rotational barriers.
- Validation : Cross-reference with computational models (e.g., Gaussian or ORCA) to reconcile discrepancies between experimental and theoretical bond angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
